2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, involves a Pd-catalyzed amide coupling and subsequent oxazole formation via bromination of an enamide and DBU-promoted cyclization. This process results in high optical purity and good yield without racemization, highlighting efficient synthetic pathways for similar compounds (Magata et al., 2017). Moreover, the use of Ce(OTf)3-catalyzed cascade reactions of alkynyl carboxylic acids with tert-butyl isocyanide has been developed to synthesize diversely functionalized oxazoles, indicating an efficient and novel protocol for the synthesis of such compounds (Cao et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals interesting aspects of their conformations and interactions. These compounds crystallize in the monoclinic space group P2(1)/n, with molecular conformations essentially the same across polymorphs. This analysis provides insight into the molecular geometry and potential interactions within crystalline structures (Gebreslasie et al., 2011).
Chemical Reactions and Properties
The versatility in chemical reactions, such as the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization, highlights the reactivity and potential applications of such compounds. The Fe(II)-catalyzed isomerization leading to different carboxylic esters and amides underlines the chemical flexibility and utility of oxazole derivatives in synthesis (Serebryannikova et al., 2019).
Physical Properties Analysis
The crystalline structure and polymorphism of compounds like N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester provide insight into the physical properties of oxazole derivatives. The formation of hydrogen-bonded parallel β-sheet-like tapes in these structures showcases the impact of molecular conformation on physical properties (Gebreslasie et al., 2011).
Chemical Properties Analysis
The chemical properties of oxazole derivatives can be elucidated through the synthesis and reactivity studies of compounds such as the synthesis of 2-alkynyl oxazoles via Ce(OTf)3-catalyzed reactions. These studies reveal the chemical behavior, reactivity patterns, and potential applications of oxazole compounds in various chemical reactions (Cao et al., 2020).
Scientific Research Applications
Enantioselective Synthesis : This compound is used in the enantioselective synthesis of oxazole derivatives. For instance, it has been applied in the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity, demonstrating its utility in the precise construction of complex molecular structures (Magata et al., 2017).
Peptide Synthesis : It plays a role in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, indicating its importance in peptide chemistry and the synthesis of novel amino acid derivatives (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Macrolide Synthesis : This compound is used in the synthesis of macrolides like recifeiolide and curvularin, where oxazoles act as masked forms of activated carboxylic acids. This application is critical in the field of organic synthesis, particularly in the creation of complex macrocyclic structures (Wasserman, Gambale, & Pulwer, 1981).
Triazole Synthesis : Involved in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, this compound demonstrates versatility in the creation of various heterocyclic compounds, which are essential in pharmaceutical chemistry (Lkizler, Demirbas, & Lkizler, 1996).
Oxazolone Formation in Peptide Synthesis : Its reaction in peptide synthesis leads to the formation of 2-alkoxy-5(4H)-oxazolones, which are crucial intermediates in the coupling of N-alkoxycarbonylamino acids. This highlights its role in the intricate process of peptide bond formation (Benoiton & Chen, 1981).
Crystal Structure Analysis : The compound has been used in the study of the crystal structures of 2-alkoxy-5(4H)-oxazolones, providing insights into the molecular geometry and electron delocalization in these structures, which is vital for understanding reaction mechanisms in organic chemistry (Crisma et al., 1997).
Synthetic Transformations : It undergoes various synthetic transformations, such as in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating its flexibility in organic synthesis (Baš et al., 2001).
Diaminopropanol Synthesis : This compound is a key intermediate in the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, showcasing its application in the creation of non-proteinogenic amino acids (Temperini et al., 2020).
Oxazole Derivative Synthesis : It is used in the synthesis of 4-methoxycarbonyl-2-methyl-1,3-oxazole, an important process in the creation of esters and heterocycles, which are pivotal in various chemical industries (White, Kranemann, & Kuntiyong, 2003).
Amino Acid Derivative Synthesis : It plays a crucial role in synthesizing new functionalized amino acid derivatives for potential applications in designing anticancer agents, underlining its significance in medicinal chemistry (Kumar et al., 2009).
Future Directions
properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-12-6(5-16-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUIDVVQFDMLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463426 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid | |
CAS RN |
182120-90-7 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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